4-Butyl-1-(dimethylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines, which are cyclic amines characterized by a five-membered ring structure containing nitrogen. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The systematic name reflects its structural components, indicating the presence of a butyl group and a dimethylamino group attached to the pyrrolidinone ring.
The synthesis of 4-butyl-1-(dimethylamino)pyrrolidin-2-one can be achieved through various methods, with one notable approach involving the reaction of butyric acid derivatives with dimethylamine in the presence of a suitable catalyst.
Technical Details:
The molecular structure of 4-butyl-1-(dimethylamino)pyrrolidin-2-one features a pyrrolidine ring with a butyl group and a dimethylamino group attached. The carbon skeleton consists of eight carbon atoms, one nitrogen atom, and one oxygen atom.
Data:
4-butyl-1-(dimethylamino)pyrrolidin-2-one can participate in various chemical reactions typical for amides and cyclic amines.
Technical Details:
The mechanism of action for 4-butyl-1-(dimethylamino)pyrrolidin-2-one involves its interaction with biological targets, primarily through its amine functionality.
Data:
4-butyl-1-(dimethylamino)pyrrolidin-2-one is typically characterized as a colorless liquid at room temperature.
Chemical Properties:
This compound has potential applications in various scientific domains:
Pyrrolidin-2-one derivatives represent a privileged scaffold in modern drug discovery due to their stereochemical complexity, capacity for three-dimensional structural diversity, and favorable physicochemical properties. The five-membered lactam ring provides a conformationally constrained framework that supports extensive structure-activity relationship (SAR) exploration. This scaffold's significance is amplified by its pseudorotation capability, which enables access to multiple bioactive conformations and enhances ligand-protein binding precision [6]. The incorporation of N-alkyl, N-dialkylamino, and 4-position alkyl substituents has yielded compounds with tailored pharmacokinetic profiles and target selectivity across therapeutic areas, including central nervous system (CNS) disorders, pain management, and antimicrobial interventions.
N-Alkyl and N-dialkylamino modifications fundamentally alter the pharmacodynamic and pharmacokinetic behavior of pyrrolidin-2-one derivatives. The introduction of a dimethylamino group at the nitrogen position enhances hydrogen-bonding capacity and modulates basicity, significantly impacting target engagement and blood-brain barrier (BBB) penetration. Research demonstrates that such substitutions improve Central Nervous System Multiparameter Optimization (CNS-MPO) scores, predictive of enhanced BBB permeability—a critical factor for neurotherapeutics [3]. For instance, dual-target μ-opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists incorporating N-dialkylamino groups exhibit optimized physicochemical properties that facilitate CNS access while maintaining target affinity [3].
The dimethylamino group’s strong hydrogen-bond accepting capability (pKBHX = 2.59) markedly increases polar surface area (PSA) compared to unsubstituted pyrrolidinone (PSA ≈ 20–30 Ų), yet maintains lipophilicity within CNS-favorable ranges (calculated LogP 0.5–2.0) [6]. This balance supports membrane permeability while retaining aqueous solubility. Additionally, the dialkylamino group can serve as a key pharmacophoric element in receptor interactions, as evidenced by its role in D3R binding where it mimics dopamine’s aminoethyl motif through protonation or hydrogen bonding [3].
Table 1: Impact of N-Substituents on Pyrrolidin-2-one Properties
| N-Substituent | Hydrogen-Bonding Capacity | Effect on LogP | Target Engagement Role | BBB Permeability Predictors |
|---|---|---|---|---|
| Unsubstituted | Acceptor only (O=C) | Baseline | Scaffold positioning | Low (PSA > 60 Ų) |
| Monoalkyl | Acceptor (lactam + alkyl) | +0.5–1.5 | Steric bulk contribution | Moderate |
| Dialkylamino (e.g., dimethylamino) | Strong acceptor (pKBHX 2.59) | +0.2–0.8 | Dopaminergic mimicry | High (CNS-MPO > 4) |
| Aryl | Variable | +1.5–3.0 | π-Stacking interactions | Low to moderate |
The 4-position of the pyrrolidinone ring offers a strategic vector for introducing alkyl chains that profoundly influence conformational stability, hydrophobic interactions, and pharmacokinetic behavior. Butyl substituents at this position establish optimal hydrophobic contact points within receptor binding pockets while maintaining metabolic stability. In peripherally restricted MOR agonists like Loperamide derivatives, the 4-butyl chain contributes to P-glycoprotein (P-gp) substrate recognition, limiting CNS penetration and reducing abuse liability [3]. This spatial positioning enables selective engagement with peripheral opioid receptors in sensory neurons, producing analgesic and anti-inflammatory effects without central side effects.
The stereochemistry of 4-alkyl substituents critically modulates bioactivity. Trans-(2S,4R) configurations in pyrrolidine-based dopaminergic ligands significantly enhance D3R affinity and subtype selectivity over D2R, mitigating extrapyramidal side effects [3]. Computational analyses reveal that 4-butyl chains increase solvent-accessible surface area (SASA) hydrophobic components (FOSA) by ~60–80 Ų compared to hydrogen or methyl substituents, strengthening van der Waals interactions in hydrophobic binding pockets [6]. This effect is leveraged in dual-target ligands where the 4-alkyl chain fine-tunes molecular geometry to accommodate both MOR and D3R pharmacophores within a single hybrid scaffold.
The strategic incorporation of tert-butyl groups into pyrrolidine and pyrrolidinone scaffolds emerged as a response to challenges in dopamine receptor subtype selectivity and metabolic stability. Early tert-butylpyrrolidine derivatives demonstrated that the steric bulk and electron-donating properties of this group could enhance D3R binding specificity while resisting oxidative metabolism [7] [9]. For instance, N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide (CAS# 2742069-08-3) exemplifies this design approach, where the tert-butyl group optimizes spatial occupancy near secondary binding pockets [9].
The development trajectory progressed significantly with mechanistic studies on neighboring group participation. Quantum chemical calculations of 4-(dimethylamino)-1-butyl acetate pyrolysis revealed anchimeric assistance by the dimethylamino group, facilitating intramolecular cyclization to form N-methylpyrrolidine [8]. This mechanistic insight informed rational design strategies wherein the 4-(dimethylamino)butyl moiety was pre-cyclized into pyrrolidinone structures to enhance stability and precise spatial organization. Subsequent hybrid pharmacophore designs integrated tert-butyl groups with pyrrolidinone cores, yielding compounds with improved CNS penetration parameters (CNS-MPO > 4) and target residence times [3] [6].
Table 2: Comparative Physicochemical Properties of Key Pyrrolidine Derivatives
| Compound Type | Molecular Formula | Calculated LogP | Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors | CNS-MPO Score |
|---|---|---|---|---|---|---|
| Pyrrolidine (base structure) | C₄H₉N | 0.46 | 16.5 | 1.5 | 1.0 | 3.2 |
| Pyrrolidin-2-one | C₄H₇NO | -0.32 | 29.1 | 2.0 | 1.0 | 2.1 |
| 4-n-Butylpyrrolidin-2-one | C₈H₁₅NO | 1.28 | 29.1 | 2.0 | 1.0 | 3.5 |
| 1-(Dimethylamino)pyrrolidine | C₆H₁₄N₂ | 0.89 | 16.5 | 3.0 | 0.0 | 4.8 |
| tert-Butyl pyrrolidine-1-carboxylate | C₉H₁₇NO₂ | 1.52 | 26.3 | 3.0 | 0.0 | 4.1 |
| 4-Butyl-1-(dimethylamino)pyrrolidin-2-one | C₁₀H₂₀N₂O | 1.24 | 30.7 | 3.0 | 0.0 | 4.6 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2